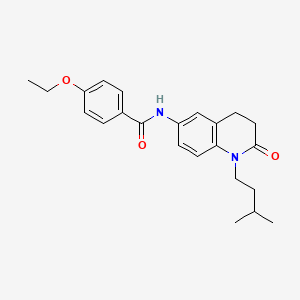

4-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

4-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a benzamide derivative featuring a 4-ethoxy-substituted benzoyl group linked to a modified tetrahydroquinoline scaffold. The tetrahydroquinoline moiety is substituted with an isopentyl (3-methylbutyl) group at the N1 position and a 2-oxo group. The ethoxy group may enhance lipophilicity, while the isopentyl chain could influence binding interactions in hydrophobic pockets.

Properties

IUPAC Name |

4-ethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-4-28-20-9-5-17(6-10-20)23(27)24-19-8-11-21-18(15-19)7-12-22(26)25(21)14-13-16(2)3/h5-6,8-11,15-16H,4,7,12-14H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINNDECRXAGTST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure combining a benzamide moiety with a tetrahydroquinoline derivative. Its chemical formula is , indicating the presence of both hydrophobic and hydrophilic regions which may influence its biological interactions.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class have shown potential in inhibiting enzymes such as acetylcholinesterase, which is crucial for neurotransmission and has implications in neurodegenerative diseases like Alzheimer's .

- Receptor Modulation : Similar structures have been investigated for their ability to interact with serotonin receptors (5-HT7), which are involved in mood regulation and could be relevant for antidepressant activity .

- Antimicrobial Properties : Some derivatives have demonstrated antibacterial activity against Gram-positive bacteria, suggesting a potential role in treating bacterial infections .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant biological activity:

Neuroprotective Effects

A study investigated the neuroprotective effects of related compounds on neuronal cell lines subjected to oxidative stress. The results indicated that the compound could reduce cell death by modulating apoptotic pathways.

Antibacterial Efficacy

Another case study focused on the antibacterial properties of derivatives similar to this compound. The compound exhibited a minimum inhibitory concentration (MIC) of 0.41 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.

Comparison with Similar Compounds

The following analysis compares the target compound to its structural analogs, focusing on substituent effects, physicochemical properties, and inferred biological activity.

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogs

Notes:

- Substituent Position: Halogen substituents (Br, Cl) on the benzamide ring increase molecular weight but may reduce solubility compared to the ethoxy group. The ethoxy group’s electron-donating properties could enhance resonance stabilization .

Table 2: Inferred Activity Based on Structural Analogues

Key Observations:

- The target compound’s ethoxy group may act as a hydrogen-bond acceptor, mimicking acyl interactions.

- Chain Length: Longer N1 substituents (e.g., isopentyl vs. methyl) could enhance binding to hydrophobic enzyme pockets, as seen in acyl chain analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and what reaction conditions are critical for yield optimization?

- Methodology : The compound can be synthesized via a multi-step pathway. For example, the benzamide moiety is often introduced via condensation reactions between substituted benzoyl chlorides and amino-tetrahydroquinoline intermediates. Key steps include:

- Reflux with acetic acid catalysis to promote amide bond formation, as demonstrated in similar benzamide syntheses .

- Column chromatography (silica gel, hexane/ethyl acetate gradients) for purification .

- Yield optimization requires strict control of stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction time (4–6 hours under reflux) .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodology :

- Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as shown for analogous tetrahydroquinoline derivatives (R-factor ≤ 0.098, data-to-parameter ratio ≥ 12.2) .

- NMR spectroscopy :

- ¹H NMR : Aromatic protons appear at δ 6.8–8.2 ppm, while the isopentyl chain shows signals at δ 0.8–1.6 ppm (methyl groups) and δ 2.2–2.5 ppm (methylene groups) .

- ¹³C NMR : The carbonyl (C=O) resonance is typically observed at δ 165–175 ppm .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodology :

- Polar aprotic solvents (e.g., DMSO, DMF) are ideal for dissolution due to the compound’s hydrophobic benzamide and tetrahydroquinoline moieties.

- Stability : Monitor degradation in aqueous buffers (pH 7.4) via HPLC over 24–48 hours .

- Solubility Table :

| Solvent | Solubility (mg/mL) | Stability (24h) |

|---|---|---|

| DMSO | >50 | >95% |

| Ethanol | ~10 | ~90% |

| Water | <0.1 | <50% |

| Data extrapolated from structurally related benzamides . |

Advanced Research Questions

Q. How can contradictions in structural data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodology :

- Multi-technique validation : Compare SC-XRD bond lengths/angles with DFT-optimized geometries (e.g., using Gaussian at B3LYP/6-31G* level). Discrepancies >0.05 Å may indicate conformational flexibility .

- Dynamic NMR can detect rotational barriers in the benzamide group if peak broadening occurs at variable temperatures .

Q. What strategies optimize the synthetic route for scalability while minimizing side products?

- Methodology :

- DoE (Design of Experiments) : Vary temperature, catalyst loading (e.g., acetic acid), and solvent polarity to identify robust conditions.

- Byproduct analysis : Use LC-MS to detect intermediates (e.g., unreacted tetrahydroquinoline or over-alkylated products) .

- Scale-up : Transition from batch to flow chemistry for improved heat/mass transfer .

Q. How does the isopentyl substituent influence the compound’s pharmacokinetic properties?

- Methodology :

- LogP calculations : Use Molinspiration or ChemAxon software to predict lipophilicity (expected LogP ~3.5–4.0 due to the isopentyl chain) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-HRMS .

Q. What in vitro assays are appropriate for evaluating biological activity, and how should controls be designed?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.